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molecular formula C15H20BN3O2 B1289528 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine CAS No. 864754-22-3

2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

Cat. No. B1289528
M. Wt: 285.15 g/mol
InChI Key: MITHCPNYDGADHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691810B2

Procedure details

To a suspension of sodium hydride (0.096 ml, 5.15 mmol) in N,N-dimethylformamide (8.59 ml) was added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.5 g, 2.58 mmol). After 0.5 hours, 2-chloromethylpyridine hydrochloride salt (0.423 g, 2.58 mmol), and tetrabutylammonium iodide (0.095 g, 0.258 mmol) were added as solution in N,N-dimethylformamide (2 mL). The reaction was cooled to room temperature and diluted with ethyl acetate (10 mL). Water (10 mL) was added, and the layers were separated. The aqueous layer was extracted with additional ethyl acetate (2×30 mL). The combined organics were washed with water, dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the title compound, which was used without further purification. MS ESI(+) m/z 285.9 [M+H]+.
Quantity
0.096 mL
Type
reactant
Reaction Step One
Quantity
8.59 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.423 g
Type
reactant
Reaction Step Three
Quantity
0.095 g
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1([CH3:16])[C:8]([CH3:10])([CH3:9])[O:7][B:6]([C:11]2[CH:12]=[N:13][NH:14][CH:15]=2)[O:5]1.Cl.Cl[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1.O>CN(C)C=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[CH3:3][C:4]1([CH3:16])[C:8]([CH3:9])([CH3:10])[O:7][B:6]([C:11]2[CH:15]=[N:14][N:13]([CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=3)[CH:12]=2)[O:5]1 |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
0.096 mL
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8.59 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Step Three
Name
Quantity
0.423 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Name
Quantity
0.095 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
The combined organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=NN(C1)CC1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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